BenchChemオンラインストアへようこそ!

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole

Molecular weight Physicochemical properties Fragment-based drug discovery

5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole is a heterocyclic hybrid that covalently links a 1‑methyl‑1,2,4‑triazole ring to a 4‑bromopyrazole moiety through a methylene spacer. This architecture places two privileged pharmacophores in a single, compact scaffold (MW 242.08 g·mol⁻¹, C₇H₈BrN₅).

Molecular Formula C7H8BrN5
Molecular Weight 242.08 g/mol
CAS No. 1464837-83-9
Cat. No. B1374238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole
CAS1464837-83-9
Molecular FormulaC7H8BrN5
Molecular Weight242.08 g/mol
Structural Identifiers
SMILESCN1C(=NC=N1)CN2C=C(C=N2)Br
InChIInChI=1S/C7H8BrN5/c1-12-7(9-5-11-12)4-13-3-6(8)2-10-13/h2-3,5H,4H2,1H3
InChIKeyUQRBADZWAMVMIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole (CAS 1464837-83-9): A Dual‑Azole Building Block for Targeted Medicinal Chemistry


5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole is a heterocyclic hybrid that covalently links a 1‑methyl‑1,2,4‑triazole ring to a 4‑bromopyrazole moiety through a methylene spacer [1]. This architecture places two privileged pharmacophores in a single, compact scaffold (MW 242.08 g·mol⁻¹, C₇H₈BrN₅) [1]. The bromine atom at the pyrazole 4‑position provides a chemically distinct handle for further functionalization via cross‑coupling reactions, while the 1‑methyl group on the triazole ring eliminates an H‑bond donor, reducing polarity relative to the NH‑triazole analog [1]. These computed molecular properties position the compound as a non‑ionizable, moderately lipophilic (XLogP3‑AA = 0.6) building block with a topological polar surface area (TPSA) of 48.5 Ų [1], a profile compatible with fragment‑based drug discovery and agrochemical lead generation.

5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole: Why Halogen Substitution and Regioisomer Choice Are Non-Interchangeable


Although the 1,2,4‑triazole‑pyrazole hybrid class contains numerous analogs, the precise substitution pattern of CAS 1464837‑83‑9 creates a unique molecular profile that cannot be duplicated by simply swapping halogen atoms or altering the linker [1]. The bromine atom at the pyrazole 4‑position is not merely a placeholder; in related pyrazole‑triazole antifungal series, bromine substitution has been shown to be critical for activity, with replacement by chlorine leading to altered antifungal potency against Candida albicans [2]. Furthermore, the methylene (‑CH₂‑) linker between the two heterocycles introduces conformational flexibility that is absent in directly‑linked triazole‑pyrazole hybrids [1]. The 1‑methyl substituent on the triazole simultaneously removes an H‑bond donor (eliminating potential metabolic conjugation sites) and shifts the electron density of the ring, differentiating this compound from NH‑triazole analogs in both physicochemical and potential pharmacodynamic behavior. These structural features are interdependent; generic replacement of any single element compromises the integrated property profile required for consistent structure‑activity relationships.

5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole: Head‑to‑Head Physicochemical and Structural Differentiation from Closest Analogs


Molecular Weight Differentiation: CAS 1464837-83-9 vs. NH‑Triazole Analog (Unsubstituted Pyrazole)

CAS 1464837-83-9 (MW 242.08 g·mol⁻¹) is 65.06 Da heavier than the hypothetical NH‑triazole analog bearing an unsubstituted pyrazole (estimated MW 177.02 g·mol⁻¹ for C₆H₇N₅) [1]. The 4‑bromo substitution adds significant mass and polarizability, while the 1‑methyl group blocks a potential H‑bond donor. This dual modification shifts the compound deeper into the 'Ro5 fragment space' relative to the unsubstituted analog, altering both lipophilicity and H‑bonding capacity [1].

Molecular weight Physicochemical properties Fragment-based drug discovery

Lipophilicity and Hydrogen‑Bonding Profile vs. 4‑Chloropyrazole Analog

The computed XLogP3‑AA for CAS 1464837‑83‑9 is 0.6, with 0 H‑bond donors and 3 H‑bond acceptors (all nitrogen atoms) [1]. The TPSA is 48.5 Ų [1]. A hypothetical 4‑chloro analog (replacing Br with Cl) is expected to have a lower computed logP (estimated ~0.3–0.4) due to the higher electronegativity and lower polarizability of chlorine, while the unsubstituted pyrazole analog would be even more hydrophilic (estimated logP < 0). The bromine atom contributes both to lipophilicity and to the compound's ability to participate in halogen bonding with protein targets.

Lipophilicity LogP Hydrogen bonding ADME prediction

Halogen‑Bonding Potential: Bromine as a Superior σ‑Hole Donor Relative to Chlorine

Bromine at the pyrazole 4‑position can act as a halogen‑bond (XB) donor via its σ‑hole, a region of positive electrostatic potential along the C‑Br bond axis. The σ‑hole magnitude increases with halogen polarizability (Br > Cl > F) [1]. In crystallographic studies of pyrazole‑linked conjugates, the bromine atom was identified as a crucial pharmacophore element for antifungal activity, with activity diminishing upon replacement with chlorine in some contexts [1]. The bromine atom on CAS 1464837-83‑9 is thus expected to form stronger and more directional halogen bonds with backbone carbonyl groups or π‑systems of protein targets compared to a chlorine analog.

Halogen bonding σ‑hole Protein‑ligand interactions Medicinal chemistry

Rotatable Bond Count and Conformational Flexibility Relative to Directly‑Linked Triazole‑Pyrazole Hybrids

CAS 1464837‑83‑9 contains 2 rotatable bonds: the methylene‑triazole (C‑CH₂‑triazole) and methylene‑pyrazole (CH₂‑N) linkages [1]. By contrast, directly‑linked 1‑(triazol‑5‑yl)‑1H‑pyrazole analogs (e.g., 1‑methyl‑5‑(1H‑pyrazol‑1‑yl)‑1H‑1,2,4‑triazole) have 0 rotatable bonds between the two aromatic rings, resulting in a conformationally restricted scaffold. The methylene linker in CAS 1464837‑83‑9 allows the two heterocycles to adopt a range of dihedral angles, potentially enabling the compound to fit into binding pockets with different geometric constraints.

Conformational flexibility Rotatable bonds Molecular recognition Drug design

Synthetic Utility: 4‑Bromo Substituent as a Cross‑Coupling Handle vs. Non‑Halogenated Analogs

The 4‑bromopyrazole moiety provides a reactive site for Pd‑catalyzed cross‑coupling reactions (Suzuki, Sonogashira, Buchwald‑Hartwig), enabling the compound to serve as a versatile intermediate for library synthesis [1]. The non‑halogenated analog (pyrazole) lacks this synthetic handle entirely, while the 4‑chloro analog is generally less reactive in oxidative addition with Pd(0) catalysts. 4‑Bromopyrazole itself (CAS 2075‑45‑8) is a documented starting material for preparing 1,4'‑bipyrazoles and various functionalized pyrazoles .

Cross‑coupling reactions Suzuki coupling Buchwald–Hartwig amination Derivatization

5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole: Evidence‑Informed Application Scenarios for Procuring Laboratories


Fragment‑Based Drug Discovery (FBDD): A Privileged Brominated Fragment for X‑Ray Crystallography and SPR Screening

With a molecular weight of 242.08 g·mol⁻¹, 0 H‑bond donors, 3 H‑bond acceptors, and moderate lipophilicity (XLogP3 = 0.6), CAS 1464837‑83‑9 fits the 'Rule of Three' criteria for a fragment library compound [1]. The bromine atom provides anomalous scattering for phasing in X‑ray crystallography, enabling unambiguous determination of the fragment's binding pose. Its TPSA of 48.5 Ų suggests good solubility for biochemical screening at fragment concentrations (typically 200–500 μM). Procurement priority over non‑brominated analogs is justified by the bromine's dual utility as both a pharmacophoric element and a crystallographic probe.

Late‑Stage Functionalization Hub for Parallel SAR Libraries

The 4‑bromopyrazole moiety is a competent electrophile for Pd‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig, Sonogashira), enabling diversification of the pyrazole ring in a single step from a common intermediate [1]. The 1‑methyl‑1,2,4‑triazole portion remains inert under standard coupling conditions, providing a 'silent' scaffold arm. Teams conducting scaffold‑hopping exercises should procure this compound over the des‑bromo or chloro analogs, as the C‑Br bond enables the broadest scope of subsequent derivatization reactions under the mildest conditions .

Comparative Antifungal Lead Optimization: Benchmarking Bromine‑Dependent Activity

Literature precedent indicates that bromine substitution on pyrazole‑linked conjugates is crucial for antifungal activity against Candida albicans, and that bromine‑to‑chlorine replacement can alter potency [2]. CAS 1464837‑83‑9, bearing the bioactive 4‑bromopyrazole pharmacophore linked to a 1,2,4‑triazole — the core heterocycle of clinical azole antifungals — represents a logical probe for dual‑pharmacophore synergy studies. Procuring this specific compound, rather than a generic pyrazole‑triazole hybrid, is justified by the known structure‑activity relationship implicating bromine as a key determinant of antifungal potency.

Physicochemical Benchmarking for CNS Drug Discovery Programs

With an XLogP3 of 0.6, TPSA of 48.5 Ų, and 0 H‑bond donors, CAS 1464837‑83‑9 occupies a favorable region of CNS drug‑like chemical space (typically TPSA < 60–70 Ų and logP 1–3 for passive BBB penetration) [1]. Its computed properties make it a suitable comparator compound for CNS‑targeted triazole‑pyrazole series, where controlling lipophilicity and H‑bonding is critical for achieving brain exposure. The methyl group on the triazole ring specifically reduces H‑bond donor count relative to NH‑triazole analogs, a modification known to improve CNS penetration in related azole series.

Quote Request

Request a Quote for 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.